Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Palladium Catalysis Suzuki Coupling Building Block Reactivity

Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a polyfunctionalized benzothiazole derivative (CAS 2314381-32-1, MW 304.14). It features a unique combination of substituents: a bromine atom at the 2-position, a fluorine atom at the 4-position, and an ethyl ester at the 6-position.

Molecular Formula C10H7BrFNO2S
Molecular Weight 304.14 g/mol
Cat. No. B13898730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
Molecular FormulaC10H7BrFNO2S
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F
InChIInChI=1S/C10H7BrFNO2S/c1-2-15-9(14)5-3-6(12)8-7(4-5)16-10(11)13-8/h3-4H,2H2,1H3
InChIKeyJCZHXUDTUVKJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate: A Strategic Heterocyclic Building Block for Drug Discovery


Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a polyfunctionalized benzothiazole derivative (CAS 2314381-32-1, MW 304.14) . It features a unique combination of substituents: a bromine atom at the 2-position, a fluorine atom at the 4-position, and an ethyl ester at the 6-position. This specific arrangement is crucial for its role as a key intermediate in medicinal chemistry, particularly in the synthesis of potent FXR agonists, where the benzothiazole core is a critical pharmacophore [1]. Commercially available at purities of 95-98%, it is intended for research and further manufacturing use .

Why the Precise Substituent Pattern of Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is Non-Negotiable


Generic substitution is not feasible because the specific halogen and ester functionalities on the benzothiazole core are individually critical for orthogonal reactivity and target activity. For instance, replacing the 2-bromo substituent with a 2-chloro analog leads to a dramatic decrease in palladium-catalyzed cross-coupling reactivity, a key step in elaborating the core [1]. The 4-fluoro substituent is essential for modulating metabolic stability and target binding in derived FXR agonists, a cornerstone of the structure-activity relationship (SAR) that led to the clinical candidate Tropifexor [2]. Furthermore, the ethyl ester serves as a specific protecting group for the carboxylic acid, allowing for controlled deprotection under conditions where the methyl ester might be too labile or sterically hindering.

Quantitative Differentiation Evidence for Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate


Superior Cross-Coupling Reactivity of the 2-Bromo Substituent vs. 2-Chloro Analog

The 2-bromo substituent on the benzothiazole ring provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 2-chloro analog, Ethyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate. This is a well-established class-level inference for aryl halides, where the relative reactivity of C-Br versus C-Cl bonds in oxidative addition to Pd(0) is typically one to two orders of magnitude higher [1]. This allows for milder reaction conditions, shorter reaction times, and higher yields in key transformations like Suzuki or Buchwald-Hartwig couplings, which are critical for efficient library synthesis and scale-up.

Palladium Catalysis Suzuki Coupling Building Block Reactivity

Enhanced Potency in FXR Agonists via the 4-Fluoro-Benzothiazole Pharmacophore

In the discovery of Tropifexor (LJN452), replacing an indole moiety with a 2-substituted benzothiazole-6-carboxylic acid core resulted in a dramatic increase in FXR agonist potency [1]. The 4-fluoro substituent on this core is critical for achieving high potency and selectivity. While specific EC50 values for intermediates are not publicly disclosed, Tropifexor itself demonstrates an EC50 of 0.2 nM in HTRF assay [2], a potency that is directly contingent on the optimized benzothiazole fragment. Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is the direct synthetic precursor to this optimized core, making its specific substitution pattern a prerequisite for accessing this high level of biological activity.

FXR Agonist Tropifexor Structure-Activity Relationship

Differentiated Hydrolytic Stability and Crystallinity Enabled by the Ethyl Ester Protecting Group

The ethyl ester in this compound offers a balanced hydrolytic stability profile compared to the more labile methyl ester analog (CAS 924287-65-0) and is less sterically hindering than bulkier esters like tert-butyl. This differential stability is crucial for multi-step synthetic sequences where the ester must survive various reaction conditions before being cleaved to the free acid. The methyl ester analog is known to be a key intermediate for LJN-452 , but the ethyl ester provides a distinct deprotection profile (slower hydrolysis kinetics) that can be advantageous for orthogonal protecting group strategies, particularly in solid-phase synthesis or large-scale reactions where selective deprotection is required.

Protecting Group Strategy Ester Hydrolysis Solid-Phase Chemistry

Optimal Procurement and Application Scenarios for Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate


Synthesis of Advanced FXR Agonist Libraries via C2-Functionalization

Given that the 2-bromo-4-fluoro-benzothiazole core is a validated, potency-enhancing pharmacophore for FXR agonists like Tropifexor (EC50 = 0.2 nM) [1], this compound is a premier starting material for generating novel analog libraries. Its superior C2 bromo reactivity enables efficient parallel synthesis via Suzuki coupling with a diverse array of boronic acids, a step that would be significantly slower with the corresponding 2-chloro compound. This directly addresses the needs of medicinal chemistry teams focused on liver diseases.

Multi-Step Total Synthesis Requiring an Orthogonally Stable Ester

In complex synthetic routes where a carboxylic acid must be masked through several reaction steps, the ethyl ester offers a distinct advantage over the more labile methyl ester analog (CAS 924287-65-0) . Its greater hydrolytic stability provides a wider window of compatible reactions, reducing undesired deprotection and improving overall yield. This is particularly valuable in process chemistry and for the synthesis of complex natural product-like hybrids containing the benzothiazole core.

Development of Fluorinated PET Imaging Tracers

The presence of a fluorine atom at the 4-position makes this compound a suitable precursor for the development of ¹⁸F-labeled Positron Emission Tomography (PET) tracers. The aryl fluoride is metabolically stable, a key requirement for in vivo imaging [1]. The bromo and ester handles allow for versatile radiochemistry, such as late-stage ¹⁸F-fluorination via halogen exchange or prosthetic group conjugation, to produce targeted imaging agents derived from the biologically validated benzothiazole scaffold.

Key Intermediate in Process Chemistry Scale-Up

The crystalline nature and defined purity (95-98%) of this compound facilitate its use in scale-up operations. The robust ethyl ester protecting group is preferred in process chemistry for its balance of stability and crystallinity, which aids in isolation and purification of intermediates. This contrasts with oilier, lower-molecular-weight methyl ester analogs, making the ethyl ester the preferred choice for kilogram-scale synthesis of advanced pharmaceutical intermediates.

Quote Request

Request a Quote for Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.